molecular formula C11H13NO2 B8306510 Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Cat. No. B8306510
M. Wt: 191.23 g/mol
InChI Key: CWVVTMSUHRITAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-8-4-3-5-9(8)7-12-10/h6-7H,2-5H2,1H3

InChI Key

CWVVTMSUHRITAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2CCCC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,6-heptadiyne (1.242 ml, 10.85 mmol) and ethyl cyanoformate (1.063 ml, 10.85 mmol) in dry degassed 1,4-dioxane (100 ml) under argon at rt was treated with cyclopentadienyl-Cobalt(I)-dicarbonyl (0.293 g, 1.628 mmol) and then heated at reflux for 18 h. Reaction was then evaporated, treated with toluene (100 ml), re-evaporated, dissolved in DCM (100 ml), filtered through a short pad of Kieselguhr, eluting with DCM, organic extracts evaporated, chromatographed (0-100% DCM:40-60 Petroleum ether then 0-10% methanol/DCM) to give product as an impure brown oil (427 mg, 21%).
Quantity
1.242 mL
Type
reactant
Reaction Step One
Quantity
1.063 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyclopentadienyl-Cobalt(I)-dicarbonyl
Quantity
0.293 g
Type
reactant
Reaction Step Two
Yield
21%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.